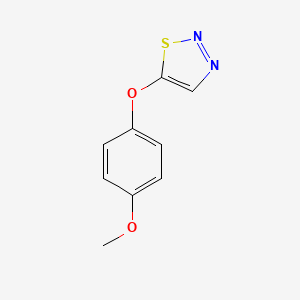

5-(4-Methoxyphenoxy)-1,2,3-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenoxy)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-12-7-2-4-8(5-3-7)13-9-6-10-11-14-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKODYJJFUYUDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CN=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3 Thiadiazoles

Foundational and Evolving Approaches to 1,2,3-Thiadiazole (B1210528) Synthesis

Established synthetic routes have been continuously refined to improve yields, expand substrate scope, and enhance reaction conditions.

The Hurd-Mori reaction is a foundational method for synthesizing 1,2,3-thiadiazoles, traditionally involving the reaction of hydrazone derivatives with thionyl chloride. wikipedia.org This protocol involves the cyclization of N-acyl or N-tosyl hydrazones. wikipedia.org Research has shown that the success of this ring closure can be highly dependent on the nature of substituents on the precursor molecules. For instance, in the synthesis of pyrrolo[2,3-d] mdpi.comresearchgate.netorganic-chemistry.orgthiadiazole-6-carboxylates, electron-withdrawing groups on the pyrrolidine (B122466) precursor led to superior yields compared to electron-donating groups. nih.gov

Advancements to the classical Hurd-Mori reaction have been developed to enhance its efficiency. One such modification involves the use of microwave assistance. For example, a multi-step, microwave-assisted technique has been described for the synthesis of substituted 1,2,3-thiadiazole-5-carboxylate scaffolds. mdpi.com This method utilizes the cyclization of a Schiff base derivative with thionyl chloride (SOCl2) via the Hurd-Mori reaction, significantly reducing reaction times. mdpi.com

| Advancement | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Substituent Effects | Yield is influenced by the electronic nature of substituents on the precursor. Electron-withdrawing groups can improve conversion rates. | N-protected pyrrolidine precursors | nih.gov |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction and improve yields for certain scaffolds. | SOCl₂, Microwave irradiation | mdpi.com |

In a move towards more sustainable chemistry, several transition-metal-free strategies for 1,2,3-thiadiazole synthesis have been developed. These methods often offer milder reaction conditions and avoid the cost and toxicity associated with metal catalysts. rsc.org

TBAI-Catalyzed Synthesis: A facile and practical improvement to the Hurd-Mori reaction involves a tetrabutylammonium (B224687) iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and elemental sulfur. mdpi.comorganic-chemistry.org This metal-free procedure produces substituted aryl 1,2,3-thiadiazoles in good yields (44–98%). mdpi.com

I2/DMSO Mediated Synthesis: The combination of molecular iodine (I2) and dimethyl sulfoxide (B87167) (DMSO) has emerged as a versatile and eco-friendly catalytic system for various organic transformations, including the synthesis of 1,2,3-thiadiazoles. researchgate.netmdpi.com One approach involves an I2/DMSO-mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur to yield 5-acyl-1,2,3-thiadiazoles. mdpi.comorganic-chemistry.org This one-pot reaction is operationally simple, tolerates a wide range of functional groups, and can produce yields up to 92%. mdpi.com

Another iodine-catalyzed method involves the cyclization of N-tosylhydrazones with sulfur, where DMSO acts as both the solvent and a dual oxidant. nih.gov This system avoids the need for external oxidants by regenerating I2 from the HI byproduct, making the process highly efficient and step-economical. mdpi.comnih.gov The protocol is robust enough for gram-scale synthesis. nih.gov

| Method | Catalyst/Mediator | Reactants | Key Features | Reference |

|---|---|---|---|---|

| TBAI-Catalyzed | Tetrabutylammonium iodide (TBAI) | N-tosylhydrazones, Sulfur | Metal-free, improved Hurd-Mori reaction, good yields. | mdpi.comorganic-chemistry.org |

| I₂/DMSO Mediated | Iodine / Dimethyl sulfoxide | Enaminones, Tosylhydrazine, Sulfur | Metal-free, one-pot, broad functional group tolerance, high yields. | mdpi.comorganic-chemistry.org |

| I₂/DMSO Catalyzed | Iodine / Dimethyl sulfoxide | N-tosylhydrazones, Sulfur | Metal-free, DMSO as dual solvent/oxidant, no external oxidant needed, scalable. | mdpi.comnih.gov |

Contemporary Synthetic Innovations for 1,2,3-Thiadiazole Scaffolds

Recent research has focused on developing novel synthetic methods that are not only efficient but also align with the principles of green chemistry.

Photocatalysis represents a sustainable and powerful tool in modern organic synthesis. hw.ac.uk The synthesis of 1,2,3-thiadiazoles can be achieved using visible light in combination with a photocatalyst. organic-chemistry.org For example, a method utilizing cercosporin (B1668469) as a photocatalyst allows for the reaction of azoalkenes with potassium thiocyanate (B1210189) (KSCN) to form the desired thiadiazole ring. mdpi.com This process is noted for its mild conditions, good regioselectivity, and broad functional-group compatibility, making it an environmentally friendly approach. mdpi.comorganic-chemistry.org Electron-donating groups on the substrates tend to result in the highest yields. mdpi.com

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. mdpi.comnanobioletters.com For 1,2,3-thiadiazoles, this includes the use of safer solvents and energy-efficient techniques. A highly efficient method involves reacting readily available tosylhydrazones with ammonium (B1175870) thiocyanate in ethanol (B145695) (EtOH), an environmentally friendly solvent, at room temperature. organic-chemistry.org

Electrochemical synthesis offers another green alternative, avoiding the need for chemical oxidants. acs.org An electrochemical approach for synthesizing fully substituted 1,2,3-thiadiazoles from α-phenylhydrazones has been developed. This method operates at room temperature and is free of bases and external oxidants, with electrons serving as the "reagent" and hydrogen gas as the only byproduct. acs.org

Targeted Synthesis of 5-Substituted 1,2,3-Thiadiazoles

The functionalization of the 1,2,3-thiadiazole ring, particularly at the 5-position, is crucial for modulating its biological and chemical properties. Various methods have been developed to install substituents at this position.

Multi-component reactions are highly efficient for building molecular complexity in a single step. The Ugi four-component reaction (U-4CR) has been successfully employed for the synthesis of 5-methyl substituted thiadiazole derivatives with yields ranging from low to excellent (6–98%). mdpi.com This strategy involves reacting an amine, an aldehyde, a thiadiazole, and an isocyanide component. mdpi.com

Furthermore, the I2/DMSO-mediated cross-coupling reaction of enaminones, tosylhydrazine, and elemental sulfur is a direct route to 5-acyl-1,2,3-thiadiazoles. organic-chemistry.org The resulting 5-acyl group can then be a handle for further chemical transformations. Similarly, the 5-carboxylate group of a thiadiazole can be reduced to the corresponding alcohol, which can then be oxidized to a 5-carbaldehyde, providing another entry point for diversification at the 5-position. mdpi.com These strategies are instrumental in creating diverse libraries of 5-substituted 1,2,3-thiadiazoles for various applications.

Strategies for the Direct Introduction of Aryloxy Moieties at the C5 Position

A prominent strategy for the synthesis of 5-aryloxy-1,2,3-thiadiazoles involves the nucleophilic aromatic substitution (SNAr) reaction on a 5-halo-1,2,3-thiadiazole with a corresponding phenol. This approach leverages the electron-withdrawing nature of the 1,2,3-thiadiazole ring, which activates the C5 position towards nucleophilic attack.

The key intermediate for this strategy is a 5-halo-1,2,3-thiadiazole, typically 5-chloro-1,2,3-thiadiazole. The synthesis of this precursor can be achieved through various established methods for 1,2,3-thiadiazole formation, starting from materials that lead to a halogenated C5 position.

Once the 5-halo-1,2,3-thiadiazole is obtained, it can be reacted with 4-methoxyphenol (B1676288) in the presence of a suitable base to facilitate the displacement of the halide. The base, such as potassium carbonate or sodium hydride, deprotonates the phenolic hydroxyl group, generating the more nucleophilic 4-methoxyphenoxide anion, which then attacks the C5 position of the thiadiazole ring, displacing the chloride and forming the desired ether linkage.

Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution

| Parameter | Description |

| Electrophile | 5-Chloro-1,2,3-thiadiazole |

| Nucleophile | 4-Methoxyphenol |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |

| Solvent | Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (CH₃CN) |

| Temperature | Elevated temperatures are often required to drive the reaction to completion. |

This methodology offers a convergent approach, allowing for the late-stage introduction of the aryloxy moiety, which can be advantageous for creating a library of analogs with different phenoxy substituents.

Precursor Design and Chemical Transformations for Integrating the 4-Methoxyphenoxy Substituent

An alternative and widely utilized approach to the synthesis of substituted 1,2,3-thiadiazoles is the Hurd-Mori synthesis. This method involves the cyclization of an α-activated methylene (B1212753) hydrazone with thionyl chloride (SOCl₂). To apply this to the synthesis of 5-(4-methoxyphenoxy)-1,2,3-thiadiazole, a precursor must be designed that already contains the 4-methoxyphenoxy group.

A suitable precursor for this transformation is 2-(4-methoxyphenoxy)acetohydrazide (B1348705). The synthesis of this hydrazide starts from 4-methoxyphenol, which is first reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to form ethyl 2-(4-methoxyphenoxy)acetate. Subsequent treatment of this ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of 2-(4-methoxyphenoxy)acetohydrazide.

This acetohydrazide can then be condensed with an appropriate carbonyl compound to form the corresponding hydrazone. However, for the synthesis of a 5-substituted-1,2,3-thiadiazole via the Hurd-Mori reaction, the hydrazone of a compound with an active methylene group adjacent to the carbonyl is typically required. A more direct application of the Hurd-Mori protocol to 2-(4-methoxyphenoxy)acetohydrazide itself, or its derivatives, can be envisioned to lead to the desired 1,2,3-thiadiazole ring. The reaction with thionyl chloride would facilitate the cyclization and formation of the thiadiazole ring system.

Table 2: Key Compounds in the Precursor-Based Synthesis

| Compound Name | Structure | Role in Synthesis |

| 4-Methoxyphenol | CH₃O-C₆H₄-OH | Starting material |

| Ethyl 2-(4-methoxyphenoxy)acetate | CH₃O-C₆H₄-O-CH₂-COOEt | Intermediate ester |

| 2-(4-Methoxyphenoxy)acetohydrazide | CH₃O-C₆H₄-O-CH₂-CONHNH₂ | Key precursor for Hurd-Mori cyclization |

| Thionyl Chloride | SOCl₂ | Reagent for thiadiazole ring formation |

This precursor-based approach provides a linear synthesis where the desired substituent is incorporated early in the synthetic sequence. The success of the Hurd-Mori cyclization can be influenced by the nature of the substituents on the hydrazone precursor.

Reaction Mechanisms and Reactivity of 5 4 Methoxyphenoxy 1,2,3 Thiadiazole and Its Analogues

Denitrogenative Transformations of 1,2,3-Thiadiazoles

A key feature of 1,2,3-thiadiazoles is their ability to exist in equilibrium with an open-chain α-diazothione isomer through a Dimroth-type rearrangement. mq.edu.auresearchgate.net The elimination of a stable dinitrogen molecule from this isomer serves as the driving force for a variety of transformations, which can be initiated thermally, photochemically, or through catalysis. mq.edu.auresearchgate.net These denitrogenative reactions have become a significant strategy for constructing diverse and densely functionalized heterocyclic frameworks. researchgate.netsemanticscholar.org

Transition-metal-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles has emerged as a powerful method for synthesizing sulfur-containing heterocycles such as thiophenes, isothiazoles, and thiochromenones. researchgate.netresearchgate.netnih.gov Rhodium(I) complexes, in particular, have proven to be effective catalysts for these transformations, proceeding through the formation of reactive organorhodium intermediates. nih.govmq.edu.au

The nature of the substituent at the C5-position of the 1,2,3-thiadiazole (B1210528) ring, such as the 4-methoxyphenoxy group, exerts a profound influence on both the reactivity and the regioselectivity of Rh(I)-catalyzed annulation reactions. rsc.orgresearchgate.net Systematic studies on the transannulation with unsymmetrical alkynes, like phenylacetylene, have revealed clear electronic and steric effects. rsc.org

Experimental data shows that the electronic properties of the C5-substituent significantly affect the reaction's outcome. rsc.orgresearchgate.net Electron-donating groups (EDGs) on the C5-position tend to direct the reaction to form 2,3,4-trisubstituted thiophenes. Conversely, strong electron-withdrawing groups (EWGs) favor the formation of 2,3,5-trisubstituted thiophene regioisomers. rsc.orgresearchgate.net Sterically demanding groups at the C5-position also favor the 2,3,5-substituted product. researchgate.net The 4-methoxyphenoxy group, being electron-donating, would be expected to favor the formation of the corresponding 2,3,4-substituted thiophene. These experimental trends have been supported by density functional theory (DFT) calculations. rsc.org

| C5-Substituent (R) | Electronic Nature | Major Product Regioisomer |

|---|---|---|

| -OPh (Phenoxy) | Electron-Donating | 2,3,4-substituted |

| -SPh (Phenylthio) | Electron-Donating | 2,3,4-substituted |

| -N(Me)Bn (N-benzyl-N-methylamino) | Electron-Donating | 2,3,4-substituted |

| -COOEt (Ethoxycarbonyl) | Electron-Withdrawing | 2,3,5-substituted |

| -SO2Ph (Phenylsulfonyl) | Strong Electron-Withdrawing | 2,3,5-substituted |

| -C(O)Ph (Benzoyl) | Electron-Withdrawing | 2,3,5-substituted |

The mechanism of Rh(I)-catalyzed denitrogenative reactions of 1,2,3-thiadiazoles has been a subject of investigation, particularly concerning the structure of the key organorhodium intermediate. acs.org While various intermediates have been proposed, recent crystallographic and mechanistic studies suggest that the true active intermediate is likely a four-membered cyclometalated Rh(III) complex. acs.orgacs.org

Flash Vacuum Thermolysis (FVT) is a technique used to study unimolecular reactions of molecules in the gas phase at high temperatures and low pressures. semanticscholar.orgscripps.edu Applying FVT to 1,2,3-thiadiazoles induces the extrusion of molecular nitrogen, leading to the formation of various high-energy, transient species that subsequently rearrange to stable products. semanticscholar.org

The thermal decomposition of 1,2,3-thiadiazoles is a complex process involving several possible transient intermediates. semanticscholar.org The initial loss of nitrogen is thought to generate a 1,3-diradical species. semanticscholar.org This diradical can exist in equilibrium with other reactive intermediates, including:

Thiirenes: Antiaromatic, three-membered rings containing a sulfur atom. Thiirenes have been characterized spectroscopically in cryogenic matrices. semanticscholar.org Despite their high ring strain, some substituted thiirenes exhibit surprising unimolecular stability in solution. researchgate.netrsc.org

Thioketenes: These species are formed via a Wolff-rearrangement of an intermediate thioacyl carbene. semanticscholar.org Thioketenes are often stable enough to be isolated and are key intermediates in the formation of rearrangement products. semanticscholar.org

Thioacyl Carbenes: These are also proposed as intermediates in the pathway leading to thioketenes. semanticscholar.org

The specific intermediates formed and their subsequent reaction pathways are highly dependent on the substituents on the 1,2,3-thiadiazole ring. semanticscholar.org Time-resolved spectroscopy studies have shown that thiirene and thioketene species can form on an ultrafast timescale (<0.3 ps) following photoexcitation of 1,2,3-thiadiazoles. rsc.orgrsc.org

The transient species generated during the FVT of 1,2,3-thiadiazoles undergo various rearrangements and cyclizations to yield stable heterocyclic products. semanticscholar.org For 5-aryloxy-4-phenyl-1,2,3-thiadiazoles, such as the 4-methoxyphenoxy analogue, FVT leads to specific, characterizable products. semanticscholar.org

The FVT of 5-(4-methoxyphenoxy)-4-phenyl-1,2,3-thiadiazole between 150-200 °C yields 2-(4-methoxyphenoxy)benzothiophene and 4-methoxyphenol (B1676288) as the main products. semanticscholar.org The formation of the benzothiophene is proposed to occur via an intramolecular cyclization of an intermediate diradical, where the sulfur-centered radical attacks the adjacent phenyl ring, followed by subsequent rearrangement. The presence of radical species was confirmed by the formation of dibenzyl when toluene was used as a carrier gas in related experiments. semanticscholar.org

In the thermolysis of other analogues, such as 5-alkyl-4-phenyl-1,2,3-thiadiazoles, the formation of 1,4-dithiins is observed. This is thought to proceed through the dimerization of a thioketene intermediate or related species. semanticscholar.org

| Precursor | FVT Temperature (°C) | Major Products |

|---|---|---|

| 5-(4-Methoxyphenoxy)-4-phenyl-1,2,3-thiadiazole | 150-200 | 2-(4-Methoxyphenoxy)benzothiophene, 4-Methoxyphenol |

Thermal Decomposition Pathways (Flash Vacuum Thermolysis, FVT)

Functionalization Reactions at the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is a versatile heterocyclic scaffold whose reactivity is dictated by the presence of three heteroatoms, leading to an electron-deficient system. This characteristic influences the types of functionalization reactions that can be performed on the ring, particularly at the carbon positions. The chemistry of 1,2,3-thiadiazoles has been a subject of continuous interest due to their importance in medicinal and agricultural applications. e-bookshelf.de

Selective Functionalization at the C5 Position

The C5 position of the 1,2,3-thiadiazole ring is a common site for substitution, often established during the synthesis of the ring itself, for example, through the Hurd-Mori reaction. mdpi.comwikipedia.org However, for a parent ring system with a hydrogen atom at C5, direct functionalization through modern synthetic methods like C-H activation has become an area of significant exploration. These strategies allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. nih.gov

Palladium-catalyzed cross-coupling reactions involving direct C-H bond activation represent a powerful tool for the selective functionalization of heteroaromatic cores. nih.gov While specific studies on the C-H functionalization of 5-(4-Methoxyphenoxy)-1,2,3-thiadiazole are not extensively detailed, the reactivity of analogous thiadiazole and other azole systems provides significant insight into potential synthetic pathways. nih.govrsc.org

The palladium-catalyzed direct arylation of azoles with (hetero)aryl halides is a versatile and efficient method for creating heterobiaryl structures. nih.gov This approach has been successfully applied to various azole scaffolds, demonstrating the feasibility of selectively targeting C-H bonds, typically the most acidic one. For instance, in related azole systems, the C5 position is often the preferred site for arylation. An unprecedented selective C-5 arylation procedure involving anisole as a solvent has been reported, highlighting the beneficial role of additives like benzoic acid. nih.gov

An efficient S-glycosylation reaction of benzo-2,1,3-thiadiazole at the C-5 position has been achieved using a Pd-G3 Xantphos palladacycle precatalyst, showcasing high functional group tolerance under mild conditions. rsc.org Furthermore, the 1,2,3-thiadiazole moiety itself can act as a directing group to facilitate ortho-C-H functionalization on an attached aromatic ring, indicating its strong coordinating ability with transition metals like palladium. nih.gov This directing ability is reported to be stronger than that of a carboxylate group. nih.gov

These examples from similar systems suggest that a C-H bond at the C5 position of a 1,2,3-thiadiazole ring could be a viable handle for introducing a variety of substituents, including aryl, alkyl, and heteroatom-containing groups, through palladium-catalyzed cross-coupling reactions.

Table 1: Examples of Palladium-Catalyzed C-H Functionalization on Azole Systems

| Heterocycle | Coupling Partner | Catalyst System | Solvent | Position Functionalized | Reference |

| Benzo-2,1,3-thiadiazole | Thiosugars | Pd-G3 Xantphos | Dioxane | C5 | rsc.org |

| 1-Methyl-1H-imidazole | Aryl Bromides | Pd(OAc)₂ | Anisole | C5 | nih.gov |

| Thiazole (in peptides) | Alkenes | Pd(OAc)₂ | TFE | N/A | nih.gov |

| Furan derivatives | Aryl Bromides | NHC-Palladium(II) complexes | DMAc | C5 | mdpi.com |

Electrophilic and Nucleophilic Reactivity of the Thiadiazole Core

The reactivity of the 1,2,3-thiadiazole core is largely governed by its electron-deficient nature, a consequence of the electronegativity of the two nitrogen atoms and the sulfur atom. nih.govnih.gov This electronic characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack while rendering the ring generally unreactive towards electrophilic substitution.

Nucleophilic Reactivity: The carbon atoms in the thiadiazole ring possess a low electron density, making them electrophilic and thus prone to attack by nucleophiles. nih.gov Halogenated thiadiazoles, for example, are important intermediates where the halogen atom can be readily displaced by various nucleophiles. nih.gov The 1,2,5-thiadiazole 1,1-dioxide ring is particularly vulnerable to nucleophiles due to the strong electron-withdrawing effect of the sulfonyl group. nih.govmdpi.com While this compound does not possess a halogen, the principle illustrates the susceptibility of the ring's carbon centers to nucleophilic attack. A strategy known as intramolecular Oxidative Nucleophilic Substitution of Hydrogen (ONSH) has been used to prepare fused 1,2,3-thiadiazoles, further demonstrating the potential for nucleophilic reactions on the thiadiazole scaffold. mdpi.com

Electrophilic Reactivity: Due to the electron-deficient character of the 1,2,3-thiadiazole ring, electrophilic substitution reactions such as nitration or halogenation on the ring carbons are generally difficult to achieve. However, if the ring is substituted with strong electron-donating groups, such as an amino group, electrophilic substitution can occur. For example, 2-amino-substituted 1,3,4-thiadiazoles react with bromine to yield 5-bromo derivatives. nih.gov

A defining characteristic of the 1,2,3-thiadiazole ring system is its propensity for thermal or photochemical decomposition, which results in the extrusion of a molecule of dinitrogen (N₂). e-bookshelf.de This fragmentation is a key aspect of its reactivity, leading to the formation of highly reactive thiirene intermediates, which can then undergo various subsequent reactions. This decomposition pathway underscores the inherent instability of the N=N-S linkage within the 1,2,3-thiadiazole core.

Advanced Spectroscopic and Structural Elucidation of 1,2,3 Thiadiazole Derivatives

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Specific IR absorption frequencies (cm⁻¹) corresponding to the vibrational modes of the functional groups and the thiadiazole ring of 5-(4-Methoxyphenoxy)-1,2,3-thiadiazole are not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight can be calculated, experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern for this compound, have not been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the absorption maxima (λmax) and molar absorptivity (ε) that characterize the electronic transitions in this compound is not present in the surveyed literature.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallographic studies for this compound. Consequently, data on its crystal system, space group, unit cell dimensions, and atomic coordinates are unavailable.

Due to the absence of specific data for this compound, the generation of an article with the requested detailed scientific content and data tables is not feasible at this time. The inclusion of data from related but distinct compounds would violate the strict focus of the request.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized compounds. It provides quantitative information about the elemental composition of a substance, which is crucial for confirming its empirical formula. This analytical method determines the percentage by weight of each element present in a compound. For this compound, the molecular formula is established as C₉H₈N₂O₂S. Based on this formula, the theoretical elemental composition can be calculated.

The process involves comparing these calculated percentages with the experimental values obtained from instrumental analysis. A close correlation between the theoretical and experimentally determined values provides strong evidence for the compound's proposed atomic composition and purity. This confirmation is a critical step in the comprehensive characterization of the molecular structure.

The theoretical elemental composition of this compound has been calculated and is presented in the table below. These values serve as a benchmark for experimental verification.

Table 1: Calculated Elemental Analysis Data for this compound (C₉H₈N₂O₂S)

| Element | Symbol | Calculated (%) |

| Carbon | C | 51.91 |

| Hydrogen | H | 3.87 |

| Nitrogen | N | 13.45 |

| Oxygen | O | 15.37 |

| Sulfur | S | 15.40 |

Computational and Theoretical Chemistry of 1,2,3 Thiadiazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties and reactivity of molecular systems. It offers a balance between computational cost and accuracy, making it suitable for a detailed analysis of molecules like 5-(4-Methoxyphenoxy)-1,2,3-thiadiazole.

Elucidation of Electronic Structure and Molecular Conformation

DFT calculations are instrumental in determining the ground-state geometry and electronic structure of molecules. For this compound, the geometry optimization would reveal key structural parameters. The 1,2,3-thiadiazole (B1210528) ring is expected to be largely planar. The bond lengths within the ring (C-S, N-N, N=N, C=N) are characteristic of their partial double-bond character due to aromaticity.

The conformation of the molecule is largely defined by the dihedral angle between the planar 1,2,3-thiadiazole ring and the 4-methoxyphenoxy substituent. Computational studies on similar aryl-substituted heterocyclic systems suggest that while a fully co-planar arrangement would maximize π-conjugation, steric hindrance often forces the rings to adopt a twisted conformation. nih.gov The final optimized geometry represents a balance between electronic stabilization (conjugation) and steric repulsion.

Table 1: Predicted Geometric Parameters for this compound Note: These are representative values based on DFT calculations of analogous aryl-substituted thiadiazoles, as specific data for the title compound is not available in the cited literature.

| Parameter | Predicted Value |

|---|---|

| C4-C5 Bond Length (Å) | 1.38 - 1.42 |

| C5-S1 Bond Length (Å) | 1.75 - 1.79 |

| S1-N2 Bond Length (Å) | 1.68 - 1.72 |

| N2-N3 Bond Length (Å) | 1.28 - 1.32 |

| N3-C4 Bond Length (Å) | 1.34 - 1.38 |

| C5-O-C(phenoxy) Angle (°) | 118 - 122 |

| Thiadiazole-Phenoxy Dihedral Angle (°) | 30 - 50 |

Prediction and Rationalization of Reaction Regioselectivity

The synthesis of 5-substituted-1,2,3-thiadiazoles is often achieved through methods like the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. mdpi.comwikipedia.orgmdpi.com The regioselectivity of such reactions—determining which isomer is preferentially formed—can be rationalized using DFT.

By modeling the reaction mechanism, computational chemists can identify the transition states for the formation of different possible regioisomers. The activation energy (the energy barrier of the transition state) for each pathway is calculated. According to transition state theory, the reaction pathway with the lowest activation energy will be the fastest and thus determine the major product. researchgate.net DFT studies on the Hurd-Mori reaction and related [3+2] cycloadditions consistently show that the formation of the 1,2,3-thiadiazole ring is kinetically controlled, and the observed regioselectivity can be accurately predicted by comparing the calculated energy barriers of competing reaction pathways. academie-sciences.fr This allows for a theoretical justification of why the 5-(4-Methoxyphenoxy) isomer would be the expected product under specific synthetic conditions.

Analysis of Charge Sensitivity, Global and Local Hardness/Softness, and Fukui Functions

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.net

Global Hardness (η) and Softness (S) : These properties relate to the stability of the molecule. Hardness is a measure of resistance to change in electron distribution, while softness is the inverse of hardness. A large HOMO-LUMO gap is associated with high hardness and low reactivity. researchgate.netcyberleninka.ru

Fukui Functions (f(r)) : This descriptor identifies the most reactive sites within a molecule. The Fukui function f⁻(r) indicates the propensity of a site for electrophilic attack (donating electrons), while f⁺(r) indicates the propensity for nucleophilic attack (accepting electrons). jchemlett.comuzhnu.edu.ua

Local Softness (s(r)) : This is the product of the global softness and the Fukui function, providing a more direct measure of a specific atom's reactivity.

For this compound, the nitrogen and sulfur atoms of the thiadiazole ring, due to their lone pairs of electrons, are expected to be key sites for reactivity. DFT calculations can precisely quantify the Fukui functions and local softness for each atom, allowing for a prediction of its chemical behavior. For instance, the analysis would likely indicate that one of the nitrogen atoms is the most probable site for protonation or electrophilic attack, while the carbon atoms of the ring might be more susceptible to nucleophilic attack. jchemlett.com

Table 2: Conceptual DFT Reactivity Descriptors Note: This table illustrates the type of data obtained from DFT calculations for a representative substituted thiadiazole system.

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | High hardness implies high stability and low reactivity. |

| Global Softness (S) | 1 / η | High softness implies high reactivity. |

| Fukui Function for Electrophilic Attack (f⁻) | q(N) - q(N-1) | Identifies the most likely sites to be attacked by electrophiles. |

| Fukui Function for Nucleophilic Attack (f⁺) | q(N+1) - q(N) | Identifies the most likely sites to be attacked by nucleophiles. |

Molecular Orbital Theory and Quantum Chemical Investigations

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the properties of individual orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), and their role in chemical reactions.

Characterization of Reaction Intermediates and Transition States

1,2,3-Thiadiazoles are known for their unique decomposition reactions, often initiated by heat or light, which lead to the extrusion of molecular nitrogen (N₂) and the formation of valuable synthetic intermediates. e-bookshelf.de These reactions are thought to proceed through highly reactive, short-lived species such as thiirenes (a three-membered ring containing sulfur) and thioketenes.

Because these intermediates and the transition states leading to them are extremely unstable, their direct experimental observation is challenging. Quantum chemical calculations are therefore indispensable for their characterization. nih.gov High-level ab initio or DFT methods can be used to calculate the potential energy surface of the decomposition reaction, identifying the precise geometric structures and energies of the starting material, transition states, intermediates, and final products. youtube.com These calculations provide a detailed mechanistic picture of how this compound would decompose and what reactive species it could generate.

Understanding the Influence of Substituents on Reactivity

The nature of the substituent at the C5 position significantly influences the electronic properties and reactivity of the 1,2,3-thiadiazole ring. The 4-methoxyphenoxy group is generally considered an electron-donating group due to the resonance effect of the oxygen lone pair.

Quantum chemical investigations allow for a systematic study of these substituent effects. By comparing the calculated properties of this compound with those of the parent (unsubstituted) 1,2,3-thiadiazole or derivatives with electron-withdrawing groups, clear trends can be established. An electron-donating group like 4-methoxyphenoxy is expected to:

Increase the energy of the Highest Occupied Molecular Orbital (HOMO) , making the molecule a better electron donor and more susceptible to electrophilic attack.

Decrease the HOMO-LUMO energy gap , which generally correlates with increased chemical reactivity. researchgate.netnih.gov

Influence the electron density distribution across the thiadiazole ring, potentially altering the preferred sites for chemical reactions.

These effects can be quantified through calculation and are crucial for tuning the reactivity of the thiadiazole system for specific applications. akj.az

Table 3: Effect of Substituents on Frontier Orbital Energies of 5-Substituted 1,2,3-Thiadiazoles Note: The values are illustrative, based on general trends observed in computational studies of substituted aromatic heterocycles.

| Substituent (R) at C5 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| -NO₂ (Electron-Withdrawing) | -7.5 | -3.0 | 4.5 |

| -H (Unsubstituted) | -6.8 | -2.2 | 4.6 |

| -OPh-OCH₃ (Electron-Donating) | -6.2 | -1.9 | 4.3 |

Research Applications in Material Science and Agrochemical Chemistry Excluding Efficacy and Clinical Data

Applications in Materials Science

The electron-deficient nature of the 1,2,3-thiadiazole (B1210528) ring makes it a compelling component for the design of advanced materials with tailored electronic and optical properties.

Derivatives of 1,2,3-thiadiazole, particularly its benzofused form, benzo[d] acs.orgnorthwestern.edunih.govthiadiazole (isoBT), have been identified as effective electron-accepting units for the construction of organic semiconductors. acs.orgnorthwestern.edu These materials are crucial for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govresearchgate.net The incorporation of the isoBT moiety into polymer backbones allows for the fine-tuning of the material's electronic structure, specifically the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov This property is essential for controlling charge transport and improving the performance of electronic devices. northwestern.edu

Research has demonstrated that alternating copolymers constructed with isoBT units can achieve high hole mobilities in transistors and significant power conversion efficiencies in bulk-heterojunction solar cells. northwestern.edu Furthermore, the 1,2,3-thiadiazole core is being explored in the design of advanced dye-sensitized solar cells (DSSCs). In these systems, the heterocycle functions as an internal acceptor within a donor-acceptor-π-spacer-acceptor (D-A-π-A) conjugated molecule, which enhances light-harvesting capabilities. ed.ac.uk

Table 1: Applications of 1,2,3-Thiadiazole Derivatives in Optoelectronics

| Application Area | Role of 1,2,3-Thiadiazole Moiety | Investigated Derivatives |

|---|---|---|

| Organic Semiconductors | Electron-accepting building block | Benzo[d] acs.orgnorthwestern.edunih.govthiadiazole (isoBT) copolymers acs.orgnorthwestern.edu |

| Organic Solar Cells | Component in electron-accepting polymers | Benzo[d] acs.orgnorthwestern.edunih.govthiadiazole (isoBT) nih.govresearchgate.net |

| Dye-Sensitized Solar Cells | Internal acceptor in D-A-π-A dyes | Benzo[d] acs.orgnorthwestern.edunih.govthiadiazole-based dyes ed.ac.uk |

This table is interactive. Click on the headers to sort.

Thiadiazole derivatives, as a class, are considered promising candidates for use as functional nanofillers in the creation of advanced composite materials. researchgate.net Their incorporation into polymer matrices has the potential to enhance the material's physicochemical properties. However, specific research focusing on 5-(4-Methoxyphenoxy)-1,2,3-thiadiazole or other simple 1,2,3-thiadiazoles as functional nanofillers is not yet widely documented in scientific literature. The exploration of this application remains an area of potential future research.

Agrochemical Research and Development of Novel Chemical Scaffolds

The 1,2,3-thiadiazole moiety is a recognized "privileged scaffold" in medicinal and agrochemical research, with several derivatives being investigated for their potential use in crop protection. mdpi.comresearchgate.net

A significant area of agrochemical research involves the synthesis of 1,2,3-thiadiazole derivatives as potential "plant activators." mdpi.com These compounds are not direct biocides but function by inducing a plant's natural defense mechanisms against a broad range of pathogens. The synthesis of various 1,2,3-thiadiazole-4-carboxylate and carboxamide derivatives has been a key focus of this research. mdpi.comresearchgate.net Additionally, the 1,2,3-thiadiazole ring has been incorporated into larger molecules modeled after natural fungicides, such as strobilurins, to create novel fungicidal candidates. researchgate.net The synthesis often involves foundational methods like the Hurd-Mori reaction, which constructs the thiadiazole ring from hydrazones with an α-methylene group and thionyl chloride. thieme-connect.de

To explore the structure-activity relationships (SAR) of 1,2,3-thiadiazole-based agrochemicals, researchers employ various chemical strategies to create diverse libraries of compounds. Molecular hybridization, which combines the 1,2,3-thiadiazole scaffold with other known bioactive fragments, is a common approach to develop new molecules with potentially enhanced properties. acs.org Synthetic transformations of the core structure, such as the conversion of carboxylate esters into hydrazides, allow for the introduction of new functional groups and the exploration of different chemical spaces. acs.org These strategies of structural diversification are essential for identifying lead compounds with desirable characteristics for further development in the agricultural sector. researchgate.net

Table 2: Synthetic Strategies for 1,2,3-Thiadiazole Agrochemical Leads

| Chemical Strategy | Purpose | Example Scaffold |

|---|---|---|

| Core Synthesis | Formation of the 1,2,3-thiadiazole ring | Hurd-Mori reaction from hydrazones thieme-connect.de |

| Functionalization | Introduction of diverse chemical groups | Synthesis of carboxylates and carboxamides mdpi.com |

| Molecular Hybridization | Combination with other bioactive moieties | 1,2,3-Thiadiazole-based strobilurins researchgate.net |

This table is interactive. Click on the headers to sort.

Chemical Components in Dye and Polymer Systems

The unique properties of the 1,2,3-thiadiazole ring have led to its use as a key component in the synthesis of specialized dyes and polymers. thieme-connect.de Its strong electron-withdrawing nature is particularly valuable in creating materials for optoelectronics.

In polymer science, 1,2,3-thiadiazole derivatives are incorporated into macromolecular chains to produce conjugated polymers with specific electronic properties, as discussed in the context of organic electronics. acs.org In the field of dye chemistry, the benzofused 1,2,3-thiadiazole system serves as a critical building block for "push-pull" dyes, where it acts as the electron-accepting part of the molecule. mdpi.com Cyano derivatives of these systems are investigated as components for photoluminescent materials. mdpi.com The resulting dyes are studied for applications such as sensitizers in solar cells, where their ability to absorb light and facilitate charge separation is paramount. ed.ac.uk

Investigation as Corrosion Inhibitors

The potential application of this compound as a corrosion inhibitor in various industrial settings has been a subject of theoretical interest, drawing parallels from the well-established anti-corrosive properties of other thiadiazole derivatives. jmaterenvironsci.comnih.gov The effectiveness of organic corrosion inhibitors is largely dependent on their ability to adsorb onto a metal's surface, thereby forming a protective barrier that isolates the metal from the corrosive environment. aspur.rsmdpi.com The molecular structure of this compound suggests a strong potential for such an application due to the presence of multiple active centers for adsorption.

Thiadiazole derivatives are recognized as effective corrosion inhibitors primarily due to the presence of nitrogen and sulfur atoms within the heterocyclic ring, in addition to π-electrons. nih.govmdpi.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through several mechanisms: electrostatic attraction between the charged metal surface and the inhibitor molecule, donation of lone pair electrons from the heteroatoms (N and S) to the vacant d-orbitals of the metal, and interaction of π-electrons of the aromatic and heterocyclic rings with the metal surface. mdpi.com

The molecular structure of this compound contains several key features that are expected to contribute to its efficacy as a corrosion inhibitor:

The 1,2,3-Thiadiazole Ring: The presence of two nitrogen atoms and one sulfur atom provides multiple active sites for coordination with the metal surface. nih.gov

The Phenoxy Group: The aromatic ring of the phenoxy group can interact with the metal surface through its π-electrons, enhancing the adsorption process. researchgate.net

The Methoxy Group (-OCH3): This electron-donating group can increase the electron density on the molecule, particularly on the phenoxy ring, which in turn can enhance the molecule's ability to donate electrons to the metal surface, thereby strengthening the adsorption bond. ampp.orgacs.org

Oxygen Atom: The oxygen atom in the ether linkage of the methoxy group and the phenoxy group provides an additional site for adsorption onto the metal surface. nih.gov

Theoretical studies, such as those employing Density Functional Theory (DFT), on similar thiadiazole derivatives have been used to predict their corrosion inhibition potential by calculating various quantum chemical parameters. jchemlett.comresearchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment. A higher EHOMO value is associated with a greater ability of a molecule to donate electrons, while a lower ELUMO value indicates a greater ability to accept electrons. A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier polarization of the molecule and stronger adsorption on the metal surface. rsc.org

For this compound, it is hypothesized that the molecule would adsorb onto a metal surface, such as mild steel in an acidic medium, forming a protective film that inhibits both anodic and cathodic reactions. jmaterenvironsci.commdpi.com The orientation of the adsorbed molecule would likely be planar, maximizing the surface coverage.

To illustrate the potential effectiveness of thiadiazole derivatives as corrosion inhibitors, the following table presents research findings for compounds with similar structural features.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H2SO4 | 10⁻³ M | 94.2 | nih.gov |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H2SO4 | 10⁻³ M | 89.7 | nih.gov |

| 3,5-bis(2-thienyl)-1,3,4-thiadiazole | Mild Steel | 1 M HCl | 10⁻³ M | 96.8 | researchgate.net |

| 3,5-bis(3-thienyl)-1,3,4-thiadiazole | Mild Steel | 1 M HCl | 10⁻³ M | 98.2 | researchgate.net |

| 2,5-bis(dodecyldithiazole) thiadiazole | Copper | O/W Emulsion | Not Specified | 89.01 | sylzyhg.com |

Future Directions and Emerging Research Avenues for 5 4 Methoxyphenoxy 1,2,3 Thiadiazole

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,2,3-thiadiazoles traditionally relies on methods like the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. researchgate.netmdpi.com While effective, these classical methods often involve harsh reagents and produce significant waste. A primary future objective is the development of more sustainable and efficient synthetic pathways to 5-(4-Methoxyphenoxy)-1,2,3-thiadiazole.

Future research should focus on:

Green Chemistry Approaches: Investigating the use of eco-friendly solvents, catalysts, and reaction conditions. This includes exploring microwave-assisted or ultrasound-promoted syntheses to reduce reaction times and energy consumption. mdpi.com

One-Pot Syntheses: Designing multi-component reactions where the starting materials are converted to the final product in a single step, minimizing intermediate isolation and purification processes. mdpi.com An example would be an I2/DMSO-mediated cross-coupling reaction of an appropriate enaminone, elemental sulfur, and tosylhydrazine. mdpi.com

Flow Chemistry: Utilizing continuous flow reactors for a safer, more scalable, and highly controlled synthesis, which can be particularly advantageous when dealing with potentially unstable intermediates.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Microwave-Assisted Hurd-Mori Reaction | Use of microwave irradiation to accelerate the classical cyclization reaction. | Reduced reaction time, potentially higher yields, improved energy efficiency. | Optimization of microwave parameters (power, temperature, time). |

| Transition Metal-Free Three-Component Coupling | Coupling of an enaminone, sulfur, and tosylhydrazine in a one-pot setup. mdpi.com | High atom economy, broad functional group tolerance, avoidance of toxic metal catalysts. | Screening of reagents and conditions for the specific synthesis of the target compound. |

| Continuous Flow Synthesis | Reaction performed in a continuously flowing stream in a microreactor. | Enhanced safety, precise control over reaction parameters, easy scalability. | Development and optimization of a suitable flow reactor setup. |

In-Depth Mechanistic Studies of Under-Explored Transformations

The 1,2,3-thiadiazole (B1210528) ring is known for its unique reactivity, particularly its tendency to undergo ring-opening upon thermolysis or photolysis with the extrusion of molecular nitrogen. e-bookshelf.de This reaction generates highly reactive thioketene intermediates, which can be trapped to form a variety of other compounds. e-bookshelf.deresearchgate.net However, the specific influence of the 5-(4-methoxyphenoxy) substituent on the mechanism and outcome of these transformations is not well understood.

Future mechanistic studies should aim to:

Elucidate Reaction Pathways: Employ advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy) and computational modeling to map the energy profiles and identify key intermediates in the thermal and photochemical decomposition of this compound.

Investigate Substituent Effects: Systematically study how the electron-donating methoxyphenoxy group affects the stability of the thiadiazole ring and the reactivity of the resulting thioketene intermediate compared to other substituted analogues.

Explore Rearrangement Reactions: Investigate base-catalyzed ring cleavage, which can lead to the formation of alkynyl thiolates—versatile intermediates for further synthesis. researchgate.net Understanding the mechanism of this transformation could open new synthetic routes to novel sulfur-containing alkynes.

Exploration of Unconventional Chemical Reactivity Patterns

Beyond its known decomposition pathways, the this compound ring system offers opportunities for exploring novel chemical transformations. The interplay between the electron-rich methoxyphenoxy group and the heterocyclic core could lead to unconventional reactivity.

Promising areas for exploration include:

Transition-Metal Catalyzed Cross-Coupling: Using the thiadiazole as a building block in cross-coupling reactions to forge new carbon-carbon or carbon-heteroatom bonds. The inherent functionality could be leveraged for regioselective functionalization.

Denitrogenative Annulation: Reacting the thiadiazole with various coupling partners in the presence of metal catalysts to generate more complex, fused heterocyclic systems through the extrusion of nitrogen. acs.org

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to initiate novel ring-opening or functionalization reactions under mild conditions, potentially accessing reaction pathways that are inaccessible through thermal methods.

Advanced Computational Design and Prediction of Novel Analogues

Computational chemistry provides a powerful tool for accelerating the discovery of new molecules with desired properties. citedrive.comresearchgate.net For this compound, in silico methods can guide the synthesis of novel analogues with tailored characteristics.

Future computational efforts should focus on:

Structure-Property Relationship Studies: Using Density Functional Theory (DFT) and other quantum chemical methods to understand how modifications to the methoxyphenoxy group or substitution at the 4-position of the thiadiazole ring influence the electronic properties, stability, and reactivity of the molecule.

Virtual Screening: Creating virtual libraries of analogues and using molecular docking simulations to predict their potential as inhibitors for specific biological targets, such as enzymes or receptors. biointerfaceresearch.comnih.gov This approach can prioritize the synthesis of the most promising candidates.

Predictive Modeling: Developing machine learning models trained on experimental and computational data to predict the chemical and physical properties of new, unsynthesized analogues, thereby streamlining the design process.

| Analogue | Modification | Predicted Property to Investigate | Potential Application Area |

|---|---|---|---|

| 5-(4-Nitrophenoxy)-1,2,3-thiadiazole | Replacement of -OCH3 with electron-withdrawing -NO2 group. | Altered electronic properties, increased reactivity in nucleophilic substitution. | Materials science, synthetic intermediates. |

| 4-Bromo-5-(4-methoxyphenoxy)-1,2,3-thiadiazole | Addition of a bromine atom at the 4-position. | Provides a handle for transition-metal catalyzed cross-coupling reactions. | Complex molecule synthesis. |

| 5-(3,4,5-Trimethoxyphenoxy)-1,2,3-thiadiazole | Increased electron-donating character on the phenoxy ring. | Enhanced interaction with biological targets sensitive to electron density. | Medicinal chemistry. |

Synergistic Integration with Other Heterocyclic Systems for Enhanced Chemical Properties

The strategy of creating hybrid molecules by combining different heterocyclic scaffolds is a well-established approach in medicinal chemistry and materials science to access compounds with enhanced or novel properties. biointerfaceresearch.comnih.govnih.gov A significant future direction for this compound is its integration into more complex molecular architectures.

Research in this area should explore the synthesis of hybrid molecules where the this compound moiety is covalently linked to other heterocyclic systems, such as:

Triazoles or Tetrazoles: To create compounds with a high nitrogen content, which could be of interest in materials science as energetic materials or as ligands for coordination chemistry.

Pyrimidines or Imidazoles: To generate novel scaffolds for biological screening, as these heterocycles are common pharmacophores in many approved drugs. nih.gov

Benzimidazoles or Indoles: Combining the thiadiazole with these privileged structures could lead to new classes of compounds with unique photophysical or biological properties. nih.gov

The goal would be to investigate potential synergistic effects, where the combined molecule exhibits properties that are superior to the sum of its individual components. For instance, linking the thiadiazole to a fluorescent heterocycle could result in a novel sensor or imaging agent.

Q & A

Q. What are the most reliable synthetic routes for 5-(4-methoxyphenoxy)-1,2,3-thiadiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methoxyphenol with 5-chloro-1,2,3-thiadiazole in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (80–100°C) for 12–18 hours yields the target product . Catalysts like K₂CO₃ or NaH enhance reactivity by deprotonating the phenolic hydroxyl group. Purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water. Yield optimization (65–85%) requires precise stoichiometry and inert atmospheres to prevent oxidation of the thiadiazole ring .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm for ¹H; δ ~55 ppm for ¹³C) and aromatic protons (δ 6.8–7.2 ppm for ¹H). The thiadiazole ring’s nitrogen and sulfur atoms deshield adjacent carbons, appearing at δ 150–160 ppm (¹³C) .

- IR Spectroscopy : Stretching vibrations for C-O-C (1250 cm⁻¹) and C-S (650–750 cm⁻¹) confirm ether and thiadiazole functionalities .

- X-ray Crystallography : Resolves bond angles and dihedral angles between the thiadiazole and methoxyphenoxy groups, critical for verifying regiochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the phenyl ring to enhance metabolic stability .

- Bioisosteric Replacement : Replace the methoxy group with a methylsulfonyl group to improve solubility and binding affinity to target enzymes .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding with the thiadiazole’s sulfur and nitrogen atoms .

Q. How should researchers address contradictions in reported biological activity data for thiadiazole derivatives?

- Methodological Answer :

- Standardized Assays : Use consistent protocols (e.g., MIC values for antimicrobial studies) to minimize variability. For example, discrepancies in IC₅₀ values against cancer cells may arise from differences in cell lines (e.g., HeLa vs. MCF-7) .

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsome assays to identify confounding effects of metabolite formation .

Q. What computational strategies are effective for predicting the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps, which correlate with reactivity. The methoxy group’s electron-donating nature reduces the HOMO-LUMO gap (~4.5 eV), favoring electrophilic substitutions .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous/PBS buffers to assess aggregation tendencies, critical for bioavailability studies .

Q. How can the antimicrobial efficacy of this compound be systematically evaluated against multidrug-resistant pathogens?

- Methodological Answer :

- Broth Microdilution Assay : Test against ESKAPE pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) using CLSI guidelines. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values .

- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to quantify disruption of bacterial cell membranes, a common mechanism for thiadiazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.